molecular formula C21H33NO8 B562906 3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester CAS No. 1076199-20-6

3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester

Numéro de catalogue: B562906
Numéro CAS: 1076199-20-6
Poids moléculaire: 427.494
Clé InChI: ZCKVHJVCFZYPLQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propriétés

IUPAC Name

methyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO8/c1-21(2,3)30-20(24)22-8-9-26-10-11-27-12-13-28-14-15-29-18-7-5-6-17(16-18)19(23)25-4/h5-7,16H,8-15H2,1-4H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKVHJVCFZYPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOC1=CC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132794
Record name 1,1-Dimethylethyl 13-[3-(methoxycarbonyl)phenoxy]-5,8,11-trioxa-2-azatridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-20-6
Record name 1,1-Dimethylethyl 13-[3-(methoxycarbonyl)phenoxy]-5,8,11-trioxa-2-azatridecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 13-[3-(methoxycarbonyl)phenoxy]-5,8,11-trioxa-2-azatridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Stepwise Williamson Ether Synthesis

The PEG-amine backbone is constructed using sequential alkylation:

  • Starting Material : Ethanolamine (HO-CH₂CH₂-NH₂).

  • Boc Protection : React ethanolamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Yields Boc-NH-CH₂CH₂-OH.

  • Etherification :

    • Cycle 1 : Tosylate Boc-NH-CH₂CH₂-OH using p-toluenesulfonyl chloride (TsCl) in pyridine. React with ethylene glycol to form Boc-NH-CH₂CH₂-O-CH₂CH₂-OH.

    • Cycles 2–3 : Repeat tosylation and ethylene glycol addition to extend the chain to three ether units.

Table 1: Reaction Conditions for Etherification

StepReagentsSolventTemperatureYield (%)
TosylationTsCl, PyridineDCM0°C → RT85–90
DisplacementEthylene glycol, NaHTHF60°C75–80

Coupling Strategies for Ether Bond Formation

Mitsunobu Reaction

The Mitsunobu reaction couples Fragment A’s terminal hydroxyl with Fragment B’s phenolic hydroxyl:

  • Activation : Combine Boc-NH-(CH₂CH₂O)₃-CH₂CH₂-OH (Fragment A) and methyl 3-hydroxybenzoate (Fragment B) with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

  • Conditions : Stir under nitrogen at room temperature for 12–24 hours.

  • Outcome : Forms the ether linkage with inversion of configuration at the electrophilic carbon.

Table 2: Mitsunobu Reaction Optimization

ParameterOptimal ValueEffect on Yield
DEAD Equivalents1.2Maximizes coupling efficiency
SolventTHFEnhances solubility
Temperature25°CPrevents Boc decomposition

Nucleophilic Aromatic Substitution (NAS)

An alternative approach activates Fragment B’s hydroxyl as a leaving group:

  • Activation : Convert methyl 3-hydroxybenzoate to methyl 3-trifluoromethanesulfonyloxybenzoate using triflic anhydride.

  • Coupling : React with Boc-NH-(CH₂CH₂O)₃-CH₂CH₂-O⁻ (generated via deprotonation with NaH) in dimethylformamide (DMF) at 80°C.

Challenges and Optimization

Protecting Group Compatibility

  • Boc Group Stability : Acidic conditions hydrolyze the Boc group (e.g., HCl in dioxane). Thus, NAS methods requiring acidic workup are unsuitable post-Boc protection.

  • Methyl Ester Hydrolysis : Basic conditions (e.g., NaH in DMF) may saponify the ester. Use mild bases (e.g., K₂CO₃) in polar aprotic solvents to mitigate this.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (1:4 → 1:2) resolves unreacted fragments and byproducts.

  • Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for crystalline Boc-AMT.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Peaks at δ 1.44 ppm (Boc tert-butyl), δ 3.24–3.80 ppm (PEG methylenes), and δ 7.40–8.00 ppm (aromatic protons).

  • HPLC : Retention time of 12.3 min (C18 column, acetonitrile/water 70:30).

  • Mass Spectrometry : [M+H]⁺ peak at m/z 428.5 .

Analyse Des Réactions Chimiques

Boc Group Deprotection

The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the free amine, enabling peptide bond formation .
Reaction Equation :Boc NH CH2 O trioxane chain H+NH2 CH2 O trioxane chain +CO2+C4H9O2\text{Boc NH CH}_2\text{ O trioxane chain }\xrightarrow{\text{H}^+}\text{NH}_2\text{ CH}_2\text{ O trioxane chain }+\text{CO}_2+\text{C}_4\text{H}_9\text{O}_2

Ester Hydrolysis

The methyl ester can undergo hydrolysis under basic conditions (e.g., NaOH in aqueous methanol) to regenerate the benzoic acid .
Reaction Equation :CH3OCOO Ph O trioxane chain NaOHHOOC Ph O trioxane chain +CH3OH\text{CH}_3\text{OCOO Ph O trioxane chain }\xrightarrow{\text{NaOH}}\text{HOOC Ph O trioxane chain }+\text{CH}_3\text{OH}

Chain Functionalization

The trioxaundecanoxy chain can be modified via:

  • Nucleophilic substitution : Replacement of terminal hydroxyl groups with reactive moieties (e.g., activated esters for peptide coupling) .
  • Oxidation : Conversion of ether linkages to carbonyl groups under controlled conditions.

Drug Delivery Systems

The trioxaundecanoxy chain enhances solubility and bioavailability in pharmaceutical formulations. Its ether linkages can be engineered for controlled release or tissue-specific targeting .

Proteomics Research

The benzoic acid methyl ester moiety acts as a reactive handle for post-translational modification studies. It enables covalent attachment to proteins or peptides via click chemistry or enzymatic ligation .

Comparison with Similar Compounds

Compound Key Features Unique Aspect
This compound Boc-protected amine + trioxane chainLong-chain ether for solubility enhancement
3-Amino-3-(11-hydroxyundecyloxy)benzoic Acid Unprotected amine + hydroxyl groupIncreased polarity for aqueous formulations
4-(11-Boc-amino-3,6-dioxaundecanoyl)benzoic Acid Dioxane chain + Boc protectionReduced chain flexibility compared to trioxane

Applications De Recherche Scientifique

3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester is used in several scientific research fields:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of protein-ligand interactions due to its ability to form stable complexes with proteins.

    Industry: Used in the development of novel materials with specific functional properties.

Mécanisme D'action

The mechanism by which 3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester exerts its effects is largely dependent on its interaction with biological molecules. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can then form covalent bonds with target molecules. The trioxaundecanoxy chain provides flexibility and solubility, facilitating interactions with various molecular targets.

Comparaison Avec Des Composés Similaires

Chemical Identity :

  • CAS No.: 1076199-20-6 .
  • Molecular Formula: C₂₁H₃₃NO₈.
  • Molecular Weight : 427.48862 .
  • Structure: Combines a benzoic acid methyl ester core with a Boc-protected amino group and a 3,6,9-trioxaundecanoxy (PEG-like) chain.

Physicochemical Properties :

  • LogP : 2.63 (moderate lipophilicity).
  • Polar Surface Area (PSA) : 105.04 Ų (high polarity due to ether and ester groups) .

Applications : Used in organic synthesis as a multifunctional linker, leveraging its Boc-protected amine for controlled deprotection and the PEG chain for enhanced solubility in polar solvents .

Comparison with Structurally Similar Compounds

1-Boc-amino-3,6,9-trioxaundecanyl-11-bromide

  • CAS No.: 1076199-21-7 .
  • Molecular Formula: C₁₃H₂₆BrNO₅.
  • Molecular Weight : 356.25 .
  • Key Differences :
    • Replaces the benzoic acid methyl ester group with a terminal bromide.
    • Reactivity: Bromide enables nucleophilic substitution reactions (e.g., in alkylation or cross-coupling), whereas the ester in the target compound is suited for hydrolysis or transesterification .
    • Solubility: Both share PEG-derived hydrophilicity, but the bromide’s lower molecular weight may reduce steric hindrance in reactions .

Methyl 3-Iodo-4-methoxybenzoate

  • CAS No.: Not explicitly listed (refer to IUPAC name: methyl 3-iodo-4-methoxybenzoate) .
  • Molecular Formula : C₉H₉IO₃.
  • Key Differences :
    • Substitutions: Contains an iodine atom and methoxy group on the aromatic ring, enabling Suzuki-Miyaura cross-coupling (iodo) or demethylation (methoxy).
    • Electronic Effects: Electron-withdrawing iodine alters aromatic reactivity compared to the electron-donating PEG chain in the target compound .

3-Amino-4-Chloro Benzoic Acid Methyl Ester

  • Synthesis : Produced via nitro reduction of 3-Nitro-4-Methyl Benzoic Acid Methyl Ester .
  • Key Differences :
    • Functional Groups: Lacks the Boc-protected amine and PEG chain, simplifying its structure.
    • Applications: Primarily serves as a pharmaceutical intermediate (e.g., in antimalarials), whereas the target compound’s complexity suits bioconjugation .

Physicochemical and Functional Comparisons

Polarity and Solubility

Compound PSA (Ų) LogP Solubility Profile
Target Compound 105.04 2.63 High in polar solvents (DMSO, methanol)
1-Boc-amino-3,6,9-trioxaundecanyl-11-bromide ~90 ~1.8 Soluble in chloroform, methanol
Methyl 3-Iodo-4-methoxybenzoate ~55 ~3.0 Moderate in organic solvents

Analysis : The target compound’s PEG chain and ester group contribute to its higher PSA and balanced LogP, ideal for drug delivery systems requiring aqueous compatibility.

Reactivity and Stability

  • Target Compound :
    • Boc group: Stable under basic conditions but cleavable via acid (e.g., TFA) .
    • Ester: Hydrolyzable to carboxylic acid under acidic/basic conditions .
  • 1-Boc-amino-3,6,9-trioxaundecanyl-11-bromide: Bromide: Reactive in SN2 reactions but prone to hydrolysis in aqueous media .
  • Methyl Salicylate :
    • Simpler ester: Rapid hydrolysis compared to the target compound’s sterically hindered ester .

Activité Biologique

3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester (CAS No. 1076199-20-6) is a synthetic organic compound notable for its complex structure, which includes a benzoic acid moiety linked to a long-chain amino ether. This compound is primarily utilized in proteomics research and has garnered attention due to its potential biological activities.

  • Molecular Formula : C21H33NO8
  • Molecular Weight : 427.49 g/mol
  • Solubility : Soluble in organic solvents such as chloroform, dimethylformamide, and dimethyl sulfoxide .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Trioxaundecanoxy Chain : This is achieved by reacting polyethylene glycol with appropriate halides under basic conditions.
  • Attachment of the Boc-Protected Amino Group : The Boc-protected amino group is introduced via nucleophilic substitution reactions using tert-butyl carbamate.
  • Coupling with Benzoic Acid Methyl Ester : The final step involves esterification or etherification to couple the trioxaundecanoxy chain with the benzoic acid methyl ester moiety.

Potential Biological Effects

  • Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties. The presence of the amino group in this compound suggests potential interactions with biological targets that could lead to antimicrobial effects.
  • Protein-Ligand Interactions : The compound's ability to form stable complexes with proteins makes it a candidate for studying protein-ligand interactions, crucial in drug design and development .
  • Modulation of Protein Degradation Pathways : Research indicates that benzoic acid derivatives can enhance the activity of protein degradation pathways such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway. Although direct evidence for this compound is lacking, its structural similarities to active derivatives suggest potential for similar biological roles .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Amino-3-(11-hydroxyundecyloxy)benzoic AcidLacks Boc protection; shorter chainMore polar due to hydroxyl group
4-(11-Boc-amino-3,6-dioxaundecanoyl)benzoic AcidContains dioxane instead of trioxanePotentially different solubility properties
4-(11-amino-3,6-dioxaundecanoyl)benzoic AcidNo Boc protection; dioxane structureIncreased reactivity due to unprotected amine

This table illustrates how the Boc protection and long-chain ether influence solubility and reactivity profiles compared to other compounds.

Case Studies and Research Findings

  • Study on Benzoic Acid Derivatives : A study highlighted that certain benzoic acid derivatives promote protein degradation pathways. While direct data on our compound is not available, it underscores the potential biological relevance of similar structures .
  • In Silico Studies : Computational modeling has suggested that compounds with similar backbones could serve as effective modulators in proteostasis networks, hinting at therapeutic applications for this compound .

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester?

  • Methodological Answer : Synthesis typically involves alkylation and esterification steps. For example, similar compounds like methyl 4-(3-nitrobenzyloxy)benzoate were synthesized using K₂CO₃ as a base in DMF at 70°C for 14 hours, achieving 82% yield after purification . A table of critical parameters is provided below:
Reaction StepSolventBaseTemp (°C)Time (hr)Yield (%)
AlkylationDMFK₂CO₃701482
PurificationEthyl acetate/Water-RT--

Optimize solvent polarity and base strength to minimize side reactions (e.g., ester hydrolysis).

Q. How should this compound be purified and characterized?

  • Methodological Answer : Purification involves liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography. Characterization requires:
  • NMR : Confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and ester linkage (δ ~3.8 ppm for methoxy protons) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients.
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+Na]⁺ adducts) .

Q. What are the stability considerations for storage?

  • Methodological Answer : Store at 0–6°C under inert gas (N₂/Ar) to prevent Boc-group degradation or ester hydrolysis. Stability testing under accelerated conditions (e.g., 40°C/75% RH for 1 week) can identify degradation pathways .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer : Contradictions in spectral data may arise from solvent effects or impurities. For example:
  • Compare experimental NMR shifts with NIST reference data for 3-hydroxybenzoic acid derivatives .
  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Re-purify via preparative HPLC to isolate minor impurities contributing to anomalous peaks .

Q. What strategies mitigate ester hydrolysis during synthesis?

  • Methodological Answer :
  • Use anhydrous solvents (DMF, THF) and molecular sieves to scavenge water .
  • Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) in polar aprotic solvents to reduce nucleophilic attack on the ester .
  • Monitor reaction progress via TLC (eluent: hexane/ethyl acetate) to terminate before hydrolysis dominates.

Q. How can coupling reactions involving this compound be optimized?

  • Methodological Answer : For conjugating the Boc-protected amine to other moieties (e.g., peptides):
  • Use carbodiimide-based coupling agents (EDC/NHS) in pH 7.4 PBS buffer .
  • Table of coupling efficiency:
Coupling AgentSolventTemp (°C)Time (hr)Efficiency (%)
EDC/NHSPBS252485–90
DCC/DMAPDCM0→251270–75

Pre-activate the carboxylic acid (if present) before introducing nucleophiles .

Q. How to design experiments analyzing the compound’s role in drug delivery systems?

  • Methodological Answer :
  • Self-assembly studies : Dissolve in aqueous buffers (pH 5.0–7.4) and analyze via dynamic light scattering (DLS) for nanoparticle formation.
  • Drug release : Incubate with esterase enzymes (e.g., porcine liver esterase) and quantify hydrolysis via LC-MS .
  • Reference experimental design frameworks for bioactive esters .

Data Contradiction Analysis

Q. How to address conflicting reports on Boc-deprotection efficiency?

  • Methodological Answer : Discrepancies may arise from acid strength or reaction time. For example:
  • TFA vs. HCl : TFA in DCM (20% v/v, 2 hr) typically achieves >95% deprotection, while HCl/dioxane may require longer times .
  • Validate via FT-IR loss of Boc carbonyl stretch (~1680 cm⁻¹) and NMR confirmation of free amine protons .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use fume hoods for reactions involving volatile bases (K₂CO₃) or acids (TFA) .
  • Conduct thermal stability analysis (DSC/TGA) to identify exothermic decomposition risks .

Q. How to validate synthetic routes for reproducibility?

  • Methodological Answer :
  • Document reaction parameters (solvent purity, stirring rate, inert atmosphere).
  • Use statistical tools (e.g., Design of Experiments, DoE) to optimize variables .
  • Cross-validate with independent characterization labs to eliminate operator bias .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.